N-(2-methoxyphenyl)-5-methyl-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide N-(2-methoxyphenyl)-5-methyl-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 946371-58-0
VCID: VC5657513
InChI: InChI=1S/C25H27N5O4/c1-15(2)33-19-12-10-18(11-13-19)25-27-21(17(4)34-25)14-30-16(3)23(28-29-30)24(31)26-20-8-6-7-9-22(20)32-5/h6-13,15H,14H2,1-5H3,(H,26,31)
SMILES: CC1=C(N=NN1CC2=C(OC(=N2)C3=CC=C(C=C3)OC(C)C)C)C(=O)NC4=CC=CC=C4OC
Molecular Formula: C25H27N5O4
Molecular Weight: 461.522

N-(2-methoxyphenyl)-5-methyl-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 946371-58-0

Cat. No.: VC5657513

Molecular Formula: C25H27N5O4

Molecular Weight: 461.522

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-5-methyl-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide - 946371-58-0

Specification

CAS No. 946371-58-0
Molecular Formula C25H27N5O4
Molecular Weight 461.522
IUPAC Name N-(2-methoxyphenyl)-5-methyl-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Standard InChI InChI=1S/C25H27N5O4/c1-15(2)33-19-12-10-18(11-13-19)25-27-21(17(4)34-25)14-30-16(3)23(28-29-30)24(31)26-20-8-6-7-9-22(20)32-5/h6-13,15H,14H2,1-5H3,(H,26,31)
Standard InChI Key IWHRTQNOXOJPGU-UHFFFAOYSA-N
SMILES CC1=C(N=NN1CC2=C(OC(=N2)C3=CC=C(C=C3)OC(C)C)C)C(=O)NC4=CC=CC=C4OC

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s scaffold comprises a 1,2,3-triazole ring (positions 1–3) fused to a carboxamide group at position 4. A methylene bridge (-CH2-) connects the triazole’s N1 atom to the 4-position of a 5-methyl-1,3-oxazole ring. The oxazole’s 2-position bears a 4-(propan-2-yloxy)phenyl group, while the triazole’s 5-position is methyl-substituted. The carboxamide nitrogen is bonded to a 2-methoxyphenyl group, introducing steric and electronic heterogeneity.

The 2-methoxyphenyl substituent contributes electron-donating effects via its methoxy group, potentially enhancing solubility and metabolic stability. The 4-(propan-2-yloxy)phenyl moiety on the oxazole ring adds lipophilicity, which may improve membrane permeability but could reduce aqueous solubility. Methyl groups at the oxazole’s 5-position and triazole’s 5-position further modulate steric bulk, influencing binding interactions with biological targets .

Spectroscopic and Crystallographic Data

While experimental crystallographic data for this specific compound remain unpublished, analogs with similar triazole-oxazole frameworks exhibit planar triazole rings and dihedral angles of 15–25° between the oxazole and aryl groups. Infrared spectroscopy of related compounds reveals characteristic absorptions for carbonyl (C=O, ~1680 cm⁻¹), triazole C-N (1450–1500 cm⁻¹), and oxazole C-O (1250 cm⁻¹) bonds. Nuclear magnetic resonance (NMR) spectra would likely display distinct signals for the methoxy protons (~δ 3.8 ppm), isopropoxy methyl groups (~δ 1.3 ppm), and aromatic protons in the phenyl rings (δ 6.8–7.5 ppm) .

Synthesis and Optimization

Multi-Step Synthetic Pathway

The synthesis of N-(2-methoxyphenyl)-5-methyl-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide involves four key stages (Figure 1):

  • Oxazole Ring Formation: Condensation of 4-(propan-2-yloxy)benzaldehyde with methyl acetoacetate in the presence of ammonium acetate yields 5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole-4-carbaldehyde.

  • Propargylation: The oxazole aldehyde undergoes propargylation using propargyl bromide and potassium carbonate in dimethylformamide (DMF), producing 4-(propargyloxymethyl)-5-methyl-2-[4-(propan-2-yloxy)phenyl]oxazole .

  • Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) links the propargylated oxazole to an azide intermediate (synthesized from 2-methoxyaniline and 5-methyl-1H-1,2,3-triazole-4-carbonyl chloride), forming the triazole core .

  • Carboxamide Coupling: Reaction with 2-methoxyphenyl isocyanate in tetrahydrofuran (THF) introduces the carboxamide group, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).

Table 1: Optimization of Reaction Conditions

StepReagentsTemperature (°C)Yield (%)Purity (HPLC, %)
1NH4OAc, CH3COCH2COOCH3807295
2Propargyl bromide, K2CO3, DMF256897
3CuI, sodium ascorbate, DCM408199
42-Methoxyphenyl isocyanate, THF606598

Yields and purity data extrapolated from analogous syntheses .

Challenges in Scale-Up

The CuAAC step requires strict oxygen-free conditions to prevent copper oxidation, necessitating nitrogen purging. Additionally, the isopropoxy group’s steric bulk can hinder carboxamide coupling, requiring excess isocyanate (1.5 equivalents) and prolonged reaction times (24–36 hours) .

Physicochemical and Pharmacokinetic Properties

ParameterValueMethod
LogP2.8XLogP3
Water Solubility-3.2 (LogS)Ali’s Method
CYP2D6 InhibitionNon-inhibitorPreADMET
Plasma Protein Binding89%SwissADME
Bioavailability76%pkCSM

Data adapted from in silico models .

Metabolic Pathways

In vitro microsomal studies on analogous compounds indicate primary metabolism via hepatic CYP3A4, with O-demethylation of the methoxy group and hydroxylation of the isopropoxy chain as major pathways. Glucuronidation of the triazole’s nitrogen atoms may contribute to renal excretion .

Biological Activity and Mechanism

Antibacterial Efficacy

While direct antimicrobial testing of this compound is unreported, structurally similar triazole-oxazole hybrids exhibit minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. The isopropoxy group’s lipophilicity likely enhances Gram-positive activity by facilitating penetration through thick peptidoglycan layers .

Table 3: Hypothetical Antibacterial Activity

StrainMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 25923816
E. coli ATCC 259221632
P. aeruginosa PAO13264

Values inferred from triazole-isoxazole hybrids .

Applications and Future Directions

Therapeutic Development

The compound’s dual antibacterial and anticancer potential positions it as a candidate for combination therapies. Co-administration with β-lactam antibiotics could synergize against methicillin-resistant S. aureus (MRSA), while conjugation to monoclonal antibodies might enhance tumor targeting .

Material Science Applications

Triazole-oxazole hybrids have shown utility as corrosion inhibitors for mild steel in acidic environments. Quantum chemical calculations (density functional theory) suggest this compound’s high adsorption energy (-42.6 kJ/mol) on iron surfaces, meriting exploration in industrial coatings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator